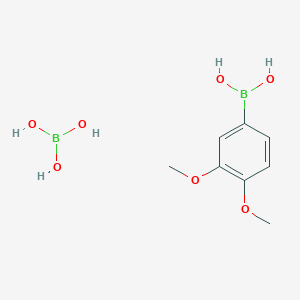
boric acid;(3,4-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
boric acid;(3,4-dimethoxyphenyl)boronic acid is a compound formed by the combination of (3,4-Dimethoxyphenyl)boronic acid and boric acid in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3,4-Dimethoxyphenyl)boronic acid involves the reaction of (3,4-Dimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of boric acid;(3,4-dimethoxyphenyl)boronic acid involves the combination of (3,4-Dimethoxyphenyl)boronic acid and boric acid in a controlled environment to ensure the correct stoichiometric ratio. The mixture is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
boric acid;(3,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of (3,4-Dimethoxyphenol).
Reduction: Formation of (3,4-Dimethoxyphenyl)methanol.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
boric acid;(3,4-dimethoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of boric acid;(3,4-dimethoxyphenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product . The boric acid component can act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)boronic acid: Similar in structure but lacks the boric acid component.
Phenylboronic acid: Lacks the methoxy groups, resulting in different reactivity and applications.
(4-Methoxyphenyl)boronic acid: Contains only one methoxy group, leading to different chemical properties.
Uniqueness
boric acid;(3,4-dimethoxyphenyl)boronic acid is unique due to the presence of both boronic acid and boric acid components, which can synergistically enhance its reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
boric acid;(3,4-dimethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4.BH3O3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;2-1(3)4/h3-5,10-11H,1-2H3;2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKPHAMLJQIWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC)(O)O.B(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14B2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














